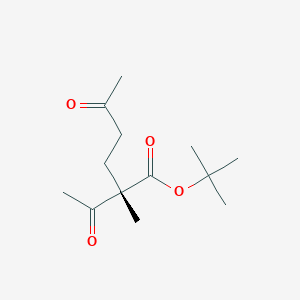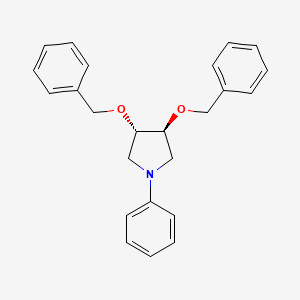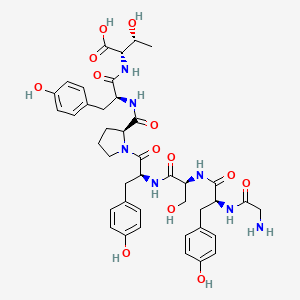![molecular formula C13H14N2OS B14193143 Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- CAS No. 832724-99-9](/img/structure/B14193143.png)
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is a complex organic compound with a unique structure that includes a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. One common method includes the use of a thiazole precursor, which is reacted with acetamide in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiazole ring and the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-methyl-N-(4-methylphenyl)-
Uniqueness
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other acetamide derivatives.
特性
CAS番号 |
832724-99-9 |
|---|---|
分子式 |
C13H14N2OS |
分子量 |
246.33 g/mol |
IUPAC名 |
N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-10-9-17-13(14-11(2)16)15(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChIキー |
AFBDTKLKHPWSFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=NC(=O)C)N1CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

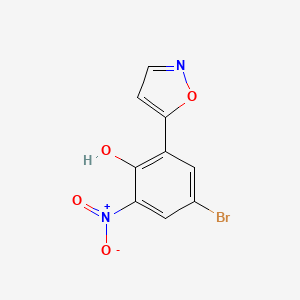
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)

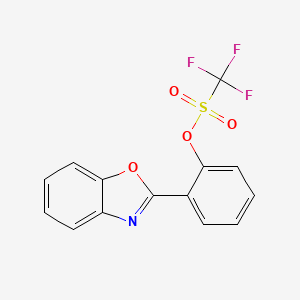
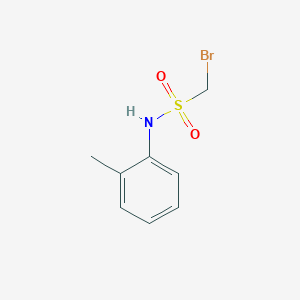
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
